
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate
Vue d'ensemble
Description
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate, also known as NMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of dopamine transporter (DAT), which is a key protein involved in the regulation of dopamine neurotransmission in the brain.
Mécanisme D'action
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate acts as a selective inhibitor of dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other DAT inhibitors, such as cocaine and amphetamines.
Biochemical and Physiological Effects
This compound has been shown to increase extracellular dopamine levels in various brain regions, including the striatum, nucleus accumbens, and prefrontal cortex. It has also been shown to increase locomotor activity and induce stereotypic behaviors in rodents. These effects are consistent with the role of dopamine in the regulation of motor function and reward processing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate is its high selectivity for DAT, which allows for the specific investigation of dopaminergic neurotransmission. It is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, this compound has some limitations, including its potential toxicity and the need for caution when handling and storing the compound.
Orientations Futures
There are several future directions for research on 1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate. One area of interest is the development of new DAT inhibitors with improved selectivity and safety profiles. Another area of interest is the investigation of the role of dopamine neurotransmission in neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, the use of this compound as a tool for studying the effects of environmental and genetic factors on dopaminergic neurotransmission could provide valuable insights into the mechanisms underlying these complex processes.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective inhibitor of dopamine transporter that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to provide valuable insights into the mechanisms underlying dopaminergic neurotransmission and its role in various physiological and pathological conditions.
Applications De Recherche Scientifique
1-(1-naphthylmethyl)-4-(1-piperidinylcarbonyl)piperidine oxalate has been widely used in scientific research to study the role of dopamine neurotransmission in various physiological and pathological conditions. It has been shown to be a useful tool for investigating the mechanisms underlying drug addiction, depression, and schizophrenia. This compound has also been used to study the effects of dopamine transporter inhibitors on the brain and behavior.
Propriétés
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c25-22(24-13-4-1-5-14-24)19-11-15-23(16-12-19)17-20-9-6-8-18-7-2-3-10-21(18)20;3-1(4)2(5)6/h2-3,6-10,19H,1,4-5,11-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQINVHRBZWZFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



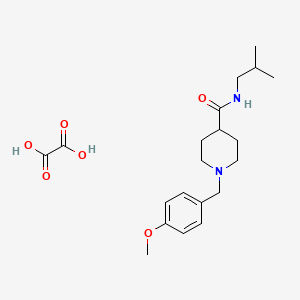
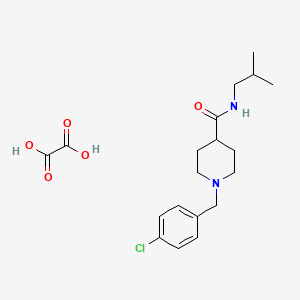
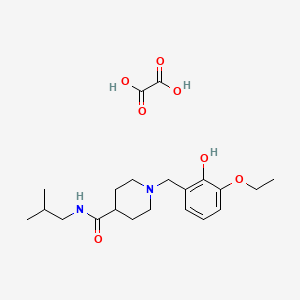
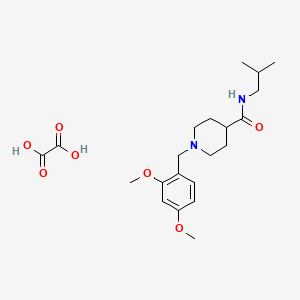
![1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate](/img/structure/B3949998.png)
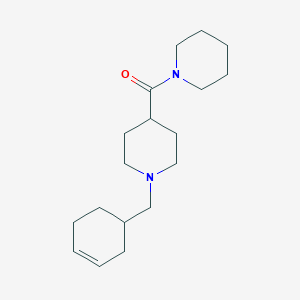
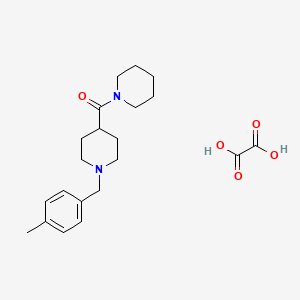



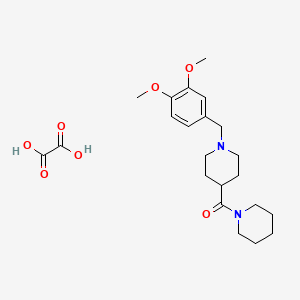
![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)
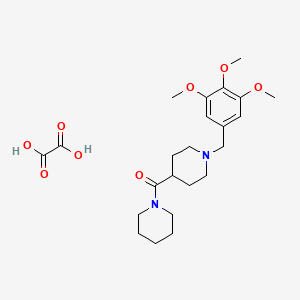
![1-[3-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950064.png)